molecular formula C19H16ClN5O2 B1663744 AZD 2066 CAS No. 934282-55-0

AZD 2066

Cat. No.: B1663744
CAS No.: 934282-55-0
M. Wt: 381.8 g/mol
InChI Key: SXWHYTICXCLKDG-GFCCVEGCSA-N
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Mechanism of Action

Target of Action

AZD2066 is a selective, orally active, and brain-penetrant antagonist of metabotropic glutamate receptor 5 (mGluR5) . The mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, particularly in pain perception and mood disorders .

Mode of Action

As an antagonist, AZD2066 works by binding to the mGluR5 receptor and inhibiting its activity . This inhibition can lead to changes in the cellular response to glutamate, a key neurotransmitter in the brain.

Biochemical Pathways

The primary pathway affected by AZD2066 is the glutamatergic system . By inhibiting mGluR5, AZD2066 can modulate the activity of this system, potentially affecting various downstream effects related to pain perception and mood regulation .

Pharmacokinetics

In vitro studies suggest that AZD2066 can inhibit several cytochrome P450 enzymes, which could potentially affect its metabolism and bioavailability . Dynamic prediction models suggest that the risk of clinically relevant drug-drug interactions is low .

Result of Action

The molecular and cellular effects of AZD2066’s action are primarily related to its inhibition of mGluR5. This can lead to changes in neuronal signaling and potentially result in antinociceptive (pain-reducing) effects .

Action Environment

The action, efficacy, and stability of AZD2066 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the metabolism of AZD2066 and alter its effects . Additionally, individual factors such as age, health status, and genetic variations could also influence the action of AZD2066 . .

Biochemical Analysis

Biochemical Properties

AZD2066 interacts with the mGluR5, a type of metabotropic glutamate receptor . It acts as an antagonist, meaning it binds to this receptor and inhibits its function . The compound’s interaction with mGluR5 has been shown to have antinociception effects, which could be beneficial in pain management .

Cellular Effects

In cellular processes, AZD2066’s antagonistic action on mGluR5 can influence cell function. For instance, it has been shown to inhibit Ca2+ response in mGlu5/HEK cells and striatal, hippocampal, and cortical cultures . This suggests that AZD2066 may play a role in regulating calcium signaling pathways within these cells .

Molecular Mechanism

At the molecular level, AZD2066 exerts its effects by binding to the mGluR5 receptor and inhibiting its function . This binding interaction can lead to changes in cellular processes such as calcium signaling, which can ultimately influence cell function .

Temporal Effects in Laboratory Settings

The effects of AZD2066 appear to be dose-dependent and long-lasting . In rats trained to discriminate MTEP from no drug, the discriminative half-life of AZD2066 was found to be 21.93 hours . This suggests that AZD2066 has a long duration of action, which could be beneficial in maintaining its therapeutic effects over time .

Dosage Effects in Animal Models

In animal models, the effects of AZD2066 have been shown to vary with different dosages . For example, in rats, AZD2066 caused full and dose-dependent AZD9272-appropriate responding . This suggests that the effects of AZD2066 can be modulated by adjusting the dosage .

Metabolic Pathways

This suggests that AZD2066 may interact with these enzymes and potentially influence various metabolic pathways .

Transport and Distribution

Given its oral bioavailability and brain penetrance , it can be inferred that AZD2066 is capable of crossing biological barriers such as the blood-brain barrier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD2066 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of AZD2066 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

AZD2066 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the molecule .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWHYTICXCLKDG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934282-55-0
Record name AZD-2066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD2066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-2066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanol (63.4 mg, 0.28 mmol), DMF and sodium hydride (60% dispersion in oil, 15.1 mg, 0.38 mmol) were mixed under inert atm. and stirred at r.t for 1 h, followed by addition of 4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]pyridine (45 mg, 0.19 mmol). After stirring at 80° C. for 24 h, the mixture was cooled to r.t., diluted with EA, sequentially washed with water and brine. The organic phase was dried (Na2SO4), filtered and concentrated, in-vacuo. The crude residue was purified via column chromatagraphy using 5% MeOH in EA to isolate the title compound (11.7 mg). 1H-NMR: 8.81 (bs, 2H), 7.77 (s, 1H), 7.67 (m, 3H), 7.42 (m, 2H), 6.73 (s, 1H), 6.36 (q, 1H), 3.62 (s, 3H), 1.94 (d, 3H).
Quantity
63.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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